molecular formula C17H17ClNO+ B12731830 Pem4GH3C8D CAS No. 786640-83-3

Pem4GH3C8D

Cat. No.: B12731830
CAS No.: 786640-83-3
M. Wt: 286.8 g/mol
InChI Key: QKYCZHFZIABORT-UHFFFAOYSA-O
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Description

5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium: (Pem4GH3C8D) is a chemical compound with the molecular formula C17H17ClNO

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: : 5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

5-Butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-butyl-7-chloro-6-hydroxy-11lambda5-pyrido(1,2-a)quinolin-11-ylium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Properties

CAS No.

786640-83-3

Molecular Formula

C17H17ClNO+

Molecular Weight

286.8 g/mol

IUPAC Name

5-butyl-7-chlorobenzo[c]quinolizin-11-ium-6-ol

InChI

InChI=1S/C17H16ClNO/c1-2-3-7-12-14-9-4-5-11-19(14)15-10-6-8-13(18)16(15)17(12)20/h4-6,8-11H,2-3,7H2,1H3/p+1

InChI Key

QKYCZHFZIABORT-UHFFFAOYSA-O

Canonical SMILES

CCCCC1=C(C2=C(C=CC=C2Cl)[N+]3=CC=CC=C13)O

Origin of Product

United States

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